Bienvenue dans la boutique en ligne BenchChem!

(Rac)-Modipafant

PAF receptor pharmacology platelet aggregation irreversible inhibition

(Rac)-Modipafant (UK-74505) is an irreversibly binding, orally active PAF receptor antagonist. Its time-dependent potency (23‑fold increase over 60 min) ensures sustained target coverage in long‑term cell‑culture, organ‑bath, and ex‑vivo assays. The racemate provides predictable dose‑response across species, with 30‑fold greater in‑vivo efficacy than WEB‑2086 in rodent models. Ideal for chronic‑dosing studies of dengue (50 % lethality reduction), ischemia‑reperfusion injury, and inflammatory hyperalgesia. Choose this compound when irreversible PAFR inactivation is essential for your protocol.

Molecular Formula C34H29ClN6O3
Molecular Weight 605.1 g/mol
CAS No. 122956-68-7
Cat. No. B1677385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Modipafant
CAS122956-68-7
Synonyms4-(2-chlorophenyl)-6-methyl-2-(4-(2-methylimidazo(4,5-c)pyrid-1-yl)phenyl)-5-(2-pyridinylcarbamoyl)-1,4-dihydropyridine-3-carboxylic acid ethyl ester
modipafant
UK 74505
UK 80067
UK-74505
UK-80067
Molecular FormulaC34H29ClN6O3
Molecular Weight605.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
InChIInChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)
InChIKeyODRYSCQFUGFOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Modipafant (UK-74505) CAS 122956-68-7: A Selective, Long-Acting Irreversible PAF Receptor Antagonist for Research Procurement


(Rac)-Modipafant (UK-74505), CAS 122956-68-7, is a racemic 1,4-dihydropyridine compound that functions as an orally active, selective, and long-acting irreversible antagonist of the platelet-activating factor receptor (PAFR) [1]. Developed initially by Pfizer Central Research as a therapeutic candidate for inflammatory and allergic conditions such as asthma, the compound is distinguished by its time-dependent, essentially irreversible binding kinetics at the PAF receptor, which translate into prolonged in vivo efficacy despite a relatively short plasma half-life [2]. As a racemate, (Rac)-Modipafant comprises both the (+)-enantiomer (UK-80067, modipafant) and the (-)-enantiomer, with the (+)-enantiomer exhibiting approximately double the intrinsic potency of the racemic mixture . This compound serves as a critical tool for investigating PAFR-mediated pathophysiology, including dengue virus infection, ischemia-reperfusion injury, and inflammatory hyperalgesia .

Why (Rac)-Modipafant (UK-74505) Cannot Be Readily Substituted by Alternative PAF Antagonists in Research


The selection of (Rac)-Modipafant (UK-74505) over other platelet-activating factor (PAF) receptor antagonists is not merely a matter of potency but rather hinges on a unique constellation of pharmacological properties that are not replicated across the class. Unlike competitive PAF antagonists such as WEB-2086 (apafant), which exhibit reversible, time-independent inhibition, UK-74505 demonstrates time-dependent, essentially irreversible binding that results in a progressive increase in apparent potency with prolonged preincubation [1]. Furthermore, the (+)-enantiomer, modipafant (UK-80067), possesses approximately twice the intrinsic potency of the racemate, meaning that substitution of (Rac)-Modipafant with the enantiomer yields different dose-response relationships in both in vitro and in vivo systems . The compound also exhibits a marked species-dependent potency profile that differs from other PAF antagonists, with up to 30-fold greater in vivo efficacy compared to WEB-2086 in rodent models of PAF-induced hypotension, vascular permeability, and lethality [2]. Consequently, experimental protocols that rely on a specific PAFR antagonist's kinetics, enantiomeric composition, or species-specific potency cannot be simply interchanged without fundamentally altering the pharmacological outcome.

(Rac)-Modipafant (UK-74505) CAS 122956-68-7: Quantitative Differentiation Evidence vs. WEB-2086 and Modipafant Enantiomer


Time-Dependent Irreversible Inhibition vs. Competitive Reversible Antagonism by WEB-2086

(Rac)-Modipafant (UK-74505) exhibits time-dependent, essentially irreversible inhibition of PAF-induced rabbit platelet aggregation, whereas WEB-2086 acts as a competitive, time-independent antagonist. Following a 60-minute preincubation, the IC50 of UK-74505 decreases 23-fold from 26.3 nM to 1.12 nM, while WEB-2086 shows no change in potency with preincubation time [1].

PAF receptor pharmacology platelet aggregation irreversible inhibition

In Vivo Potency Superiority: 10- to 30-Fold Greater Than WEB-2086 Across Multiple Species and Endpoints

(Rac)-Modipafant (UK-74505) demonstrates 10- to 30-fold greater in vivo potency than WEB-2086 in three distinct species and endpoints: PAF-induced hypotension in rats, cutaneous vascular permeability in guinea pigs, and lethality in mice. Oral administration yields ED50 values of 0.26 mg/kg and 1.33 mg/kg at 2 and 8 hours post-dose in the mouse lethality model [1].

in vivo pharmacology PAF antagonist efficacy comparison

Receptor Selectivity: 450-Fold Weaker Antagonism at L-Type Calcium Channels vs. WEB-Class Compounds

Despite its 1,4-dihydropyridine structural scaffold, (Rac)-Modipafant (UK-74505) exhibits minimal activity at L-type calcium channels, a common off-target for many dihydropyridines. UK-74505 is 450-fold weaker as an antagonist of [3H]nitrendipine binding to bovine brain membranes and KCl-induced contraction of rat aorta compared to its PAF receptor antagonism [1].

receptor selectivity off-target activity calcium channel

Enantiomer Potency Differential: (+)-Modipafant (UK-80067) Exhibits Approximately 2-Fold Greater Intrinsic Activity Than the Racemate

The (+)-enantiomer of UK-74505, designated modipafant (UK-80067), demonstrates approximately double the intrinsic potency of the racemic mixture. When preincubated with rabbit platelets, modipafant exhibits IC50 values of 5.6 nM and 0.34 nM at 2 and 60 minutes, respectively, representing a 4.7-fold greater potency than the racemate at the 2-minute time point .

enantiomer potency stereoselectivity PAF antagonist

Pharmacokinetic-Pharmacodynamic Dissociation: Long Duration of Action Despite Short Plasma Half-Life (1-3 Hours)

(Rac)-Modipafant exhibits a unique pharmacokinetic-pharmacodynamic (PK-PD) dissociation characterized by a short plasma elimination half-life (t1/2 = 1-3 hours in rat, dog, and human) yet prolonged in vivo duration of action due to slow receptor off-rate kinetics. Bioavailability following oral administration is essentially complete in all four species tested (mouse, rat, dog, human) [1].

pharmacokinetics pharmacodynamics receptor occupancy

Dengue Infection Model: 50% Reduction in Lethality at 10 mg/kg BID Oral Dosing

(Rac)-Modipafant (UK-74505) demonstrates therapeutic efficacy in a murine model of severe dengue infection. Oral administration at 10 mg/kg twice daily reduces mortality associated with DEN-2 strain infection by approximately 50%, establishing a potential application for PAFR antagonism in viral hemorrhagic disease . In a separate inflammatory pain model, oral dosing of 5-20 mg/kg produces dose-dependent inhibition of zymosan-induced articular hyperalgesia [1].

dengue virus antiviral host-targeted therapy

Optimal Research Applications for (Rac)-Modipafant (UK-74505) CAS 122956-68-7 Based on Quantitative Evidence


Sustained PAF Receptor Blockade in Long-Term In Vivo Studies

Given its time-dependent irreversible binding and prolonged in vivo efficacy despite a short plasma half-life [1], (Rac)-Modipafant is ideally suited for chronic dosing regimens in animal models of inflammatory disease, ischemia-reperfusion injury, or viral pathogenesis where continuous PAF receptor occupancy is required without frequent compound administration.

In Vitro Assays Requiring Maximal and Sustained PAFR Antagonism

The time-dependent increase in potency (23-fold over 60 minutes) [1] makes (Rac)-Modipafant the antagonist of choice for functional assays with extended incubation periods, such as long-term cell culture experiments, organ bath studies, or ex vivo platelet aggregation assays where irreversible receptor inactivation provides consistent and predictable inhibition throughout the experiment.

Dengue Virus Infection and Host-Directed Antiviral Research

The demonstrated 50% reduction in dengue virus-associated lethality in a murine model [1] positions (Rac)-Modipafant as a valuable tool compound for investigating the role of PAF receptor signaling in viral entry, immune modulation, and vascular pathology during flavivirus infections.

Inflammatory Hyperalgesia and Arthritis Models

Oral administration of (Rac)-Modipafant at 5-20 mg/kg produces dose-dependent inhibition of zymosan-induced articular hyperalgesia [1], supporting its use in pain and inflammation research focused on the contribution of PAF-mediated pathways to nociception and joint pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Modipafant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.